N-(4-cyanophenyl)-N'-methyl-N'-(pyridin-4-ylmethyl)oxamide
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Overview
Description
N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide is a complex organic compound with a unique structure that includes a cyanophenyl group, a pyridinylmethyl group, and an oxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzoyl chloride with N-methyl-N-(pyridin-4-ylmethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)methanesulfonamide
- N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)carbamate
Uniqueness
N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide stands out due to its oxamide core, which imparts unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-(4-cyanophenyl)-N'-methyl-N'-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20(11-13-6-8-18-9-7-13)16(22)15(21)19-14-4-2-12(10-17)3-5-14/h2-9H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAHRFCQMCMNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C(=O)NC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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